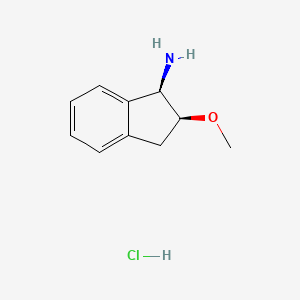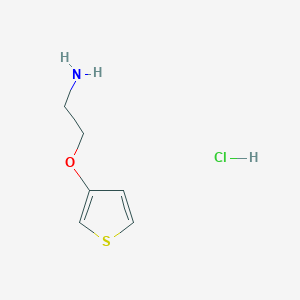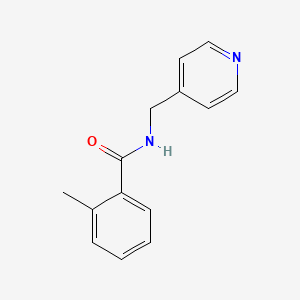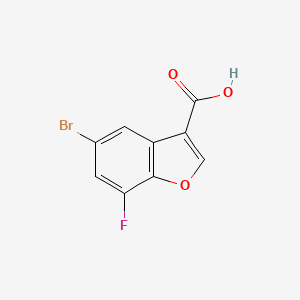![molecular formula C9H19NO B6616362 [1-(aminomethyl)-4-methylcyclohexyl]methanol CAS No. 1506317-26-5](/img/structure/B6616362.png)
[1-(aminomethyl)-4-methylcyclohexyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(aminomethyl)-4-methylcyclohexyl]methanol: is an organic compound with the molecular formula C8H17NO It is a derivative of cyclohexane, featuring an aminomethyl group and a hydroxymethyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)-4-methylcyclohexyl]methanol typically involves the following steps:
Formation of the Cyclohexane Ring: The starting material, 4-methylcyclohexanone, undergoes a reductive amination reaction with formaldehyde and ammonia or an amine to introduce the aminomethyl group.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxymethyl group, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: [1-(aminomethyl)-4-methylcyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: [1-(aminomethyl)-4-methylcyclohexyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of [1-(aminomethyl)-4-methylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
[1-(aminomethyl)cyclohexyl]methanol: A closely related compound with similar structural features but lacking the methyl group on the cyclohexane ring.
4-Methylcyclohexanemethanol: Another related compound with a hydroxymethyl group but without the aminomethyl group.
Uniqueness:
Structural Features: The presence of both aminomethyl and hydroxymethyl groups on the cyclohexane ring makes [1-(aminomethyl)-4-methylcyclohexyl]methanol unique, providing distinct chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
特性
IUPAC Name |
[1-(aminomethyl)-4-methylcyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-2-4-9(6-10,7-11)5-3-8/h8,11H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYAXJWNGBOQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl[(1-methylcyclopropyl)methyl]aminehydrochloride](/img/structure/B6616302.png)







![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6616344.png)



